molecular formula C17H13N3O2S2 B2750636 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034405-83-7

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2750636
CAS No.: 2034405-83-7
M. Wt: 355.43
InChI Key: GXCYURDZSONIKD-UHFFFAOYSA-N
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Description

Benzo[b]thiophene is a class of heterocyclic compounds that have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .


Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves coupling cyclization reactions . For example, a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C .


Chemical Reactions Analysis

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthetic Methodologies and Derivative Compounds : Research has extensively explored the synthetic pathways to create benzothiophene and benzo[c][1,2,5]thiadiazole derivatives. For instance, the study by Mohareb et al. (2004) delves into the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles, yielding a variety of heterocyclic compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). This demonstrates the compound's utility as a precursor for diverse heterocyclic structures, which are pivotal in medicinal chemistry.

Photophysical Properties and Application in Material Science : The synthesis and investigation of photophysical properties of N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles highlight the potential of these compounds in material science applications. Kan Zhang et al. (2017) synthesized a series of derivatives and studied their solid-state fluorescence and aggregation-induced emission effect, underscoring their utility in developing advanced fluorescent materials (Zhang, Zheng, Hua, Xin, Gao, & Li, 2017).

Anticancer Activity : The exploration of anticancer properties is a significant area of research for benzothiophene and benzo[c][1,2,5]thiadiazole derivatives. Tiwari et al. (2017) reported on the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which exhibited promising in vitro anticancer activity against various human cancer cell lines (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017). This suggests that derivatives of the compound could potentially exhibit similar biological activities.

Organic Photovoltaics : The development of donor-acceptor type copolymers for organic photovoltaic applications is another intriguing avenue. Research by Junhoo Park et al. (2018) on benzo[c][1,2,5]thiadiazole-based copolymers highlights their excellent solubility and deep HOMO energy levels, indicating the potential of such compounds in the field of renewable energy (Park, Ha, Kim, & Hwang, 2018).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They are remarkably effective compounds with respect to their biological and physiological functions .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c21-15(12-9-23-16-4-2-1-3-11(12)16)8-18-17(22)10-5-6-13-14(7-10)20-24-19-13/h1-7,9,15,21H,8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCYURDZSONIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC4=NSN=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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